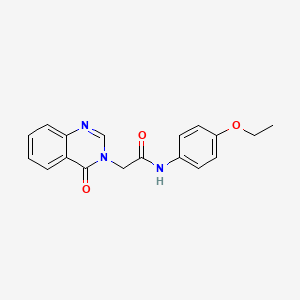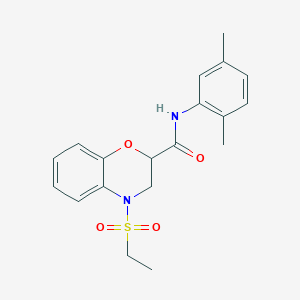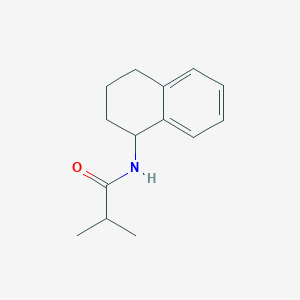
2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide
説明
The chemical compound of interest belongs to the family of naphthalene derivatives, which are notable for their varied applications in the fields of chemistry and materials science. These compounds are studied extensively for their unique molecular structures, chemical reactivity, and physical properties.
Synthesis Analysis
Naphthalene derivatives, including structures akin to 2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide, are synthesized through diverse chemical pathways. For instance, one study describes the synthesis and characterization of a related methyl naphthalene derivative using XRD, FT-IR, UV-Vis, and NMR techniques, emphasizing the significance of theoretical computations for understanding chemical activities and properties (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often elucidated using advanced spectroscopic and computational methods. A study employing DFT calculations reveals details about the molecular geometry, vibrational frequencies, and electron distribution, offering insights into the molecule's stability and reactivity (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, leading to an array of compounds with different properties. The antimicrobial activities of newly synthesized naphthalen-1-yl)propanamide derivatives highlight the chemical reactivity and potential applications of these compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Physical Properties Analysis
Physical properties such as solubility, crystalline structure, and phase behavior are crucial for understanding the applicability of naphthalene derivatives. For example, the solubility of naphthalene in various solvents has been measured, providing essential data for its application in different chemical processes (Li, Yi, Su, & Sun, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are pivotal. The synthesis and basic properties of a π-conjugated system derived from naphthalene through photoinduced electrocyclization–dehydrogenation reactions demonstrate the innovative approaches to modifying naphthalene's chemical properties for specialized applications (Yamamoto et al., 2013).
作用機序
Target of Action
It is related to a compound that has been evaluated for its ability to prevent mediator release from rodent mast cells . Mast cells play a crucial role in the immune system, and their degranulation can lead to allergic reactions.
Mode of Action
It is suggested that the compound may interact with its targets (potentially mast cells) to prevent mediator release . This could result in the inhibition of allergic reactions.
Biochemical Pathways
Given its potential role in preventing mediator release from mast cells , it may influence pathways related to immune response and inflammation.
Result of Action
Its potential ability to prevent mediator release from mast cells suggests that it may help inhibit allergic reactions at the cellular level.
特性
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13H,5,7,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUZQBFAWXFNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4675535.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675551.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
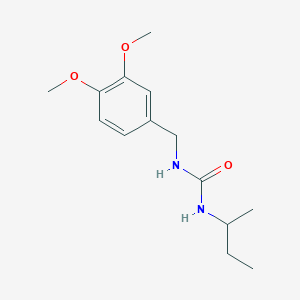
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)

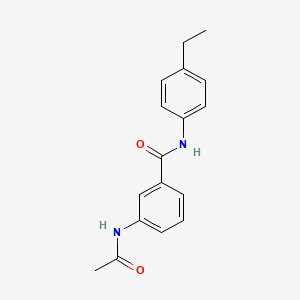
![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

